molecular formula C8H17N3 B136175 Decahydropyrazino[1,2-d][1,4]diazepine CAS No. 153894-18-9

Decahydropyrazino[1,2-d][1,4]diazepine

カタログ番号: B136175
CAS番号: 153894-18-9
分子量: 155.24 g/mol
InChIキー: XLCYOUKRVASGKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decahydropyrazino[1,2-d][1,4]diazepine (CAS: 153894-18-9) is a fully saturated bicyclic heterocyclic compound with a molecular formula of C₈H₁₇N₃ and a molecular weight of 155.24 g/mol . Its structure consists of a pyrazine ring fused to a diazepine ring, resulting in a ten-membered bicyclic system with two nitrogen atoms at positions 1 and 2. The compound’s decahydro configuration confers rigidity and distinct stereochemical properties, influencing its reactivity and interactions in biological systems. Key physicochemical parameters include a hydrogen bond donor/acceptor count of 2/3, a topological polar surface area of 27.3 Ų, and a calculated logP (XlogP3) of -0.6, suggesting moderate hydrophilicity .

特性

CAS番号

153894-18-9

分子式

C8H17N3

分子量

155.24 g/mol

IUPAC名

1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-d][1,4]diazepine

InChI

InChI=1S/C8H17N3/c1-2-9-3-5-11-6-4-10-7-8(1)11/h8-10H,1-7H2

InChIキー

XLCYOUKRVASGKM-UHFFFAOYSA-N

SMILES

C1CNCCN2C1CNCC2

正規SMILES

C1CNCCN2C1CNCC2

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Homopiperazine (Hexahydro-1,4-diazepine)

Homopiperazine, a seven-membered saturated diazepine, shares the 1,4-diazepine core but lacks the fused pyrazine ring. Key differences include:

  • Molecular Formula: C₅H₁₂N₂ vs. C₈H₁₇N₃ for decahydropyrazino[1,2-d][1,4]diazepine.
  • Synthesis: Homopiperazine is synthesized via cyclization of ethylenediamine derivatives, while decahydropyrazino[1,2-d][1,4]diazepine requires stereospecific annulation of pyrazine precursors, often involving hydrazine derivatives .
  • Applications: Homopiperazine is a common ligand in coordination chemistry, whereas decahydropyrazino[1,2-d][1,4]diazepine derivatives show promise in autoimmune disease therapy due to their constrained conformation enhancing target specificity .

Decahydropyrido[1,2-a][1,4]diazepine

This compound features a pyridine ring fused to a diazepine system. Differences include:

  • Ring System: Pyridine (six-membered) vs. pyrazine (six-membered with two adjacent nitrogens) in decahydropyrazino[1,2-d][1,4]diazepine.
  • Physicochemical Properties : Decahydropyrido[1,2-a][1,4]diazepine has a higher logP (0.8 vs. -0.6), indicating greater lipophilicity, which impacts blood-brain barrier penetration .
  • Synthetic Routes: Pyrido-diazepines are synthesized via aza-Michael additions, contrasting with the hydrazine-based annulation used for decahydropyrazino analogs .

Benzo-Fused Diazepine Derivatives

Examples include benzo[b][1,4]diazepines and pyrazino-pyrrolo-benzodiazepines (e.g., 7H-benzo[b]pyrazino[1,2-d]pyrrolo[3,2,1-jk][1,4]benzodiazepines). Key distinctions:

  • Aromaticity: Benzo-fused derivatives retain aromaticity, enhancing π-π stacking interactions in drug-receptor binding, unlike the fully saturated decahydropyrazino[1,2-d][1,4]diazepine .
  • Biological Activity: Benzo-fused compounds are explored as antidepressants, while decahydropyrazino derivatives target autoimmune pathways (e.g., Roche’s patent on hydro-pyrazino-diazepines for autoimmune disorders) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Ring System
Decahydropyrazino[1,2-d][1,4]diazepine C₈H₁₇N₃ 155.24 -0.6 2/3 Bicyclic pyrazine-diazepine
Homopiperazine C₅H₁₂N₂ 100.16 -1.2 2/2 Monocyclic diazepine
Decahydropyrido[1,2-a][1,4]diazepine C₉H₁₇N₃ 167.25 0.8 2/3 Bicyclic pyridine-diazepine
Benzo[b][1,4]diazepine C₉H₁₀N₂ 146.19 2.1 1/2 Fused benzene-diazepine

Q & A

Q. What are the key synthetic methodologies for preparing decahydropyrazino[1,2-d][1,4]diazepine, and how do they compare in efficiency?

The compound is synthesized via stereospecific routes starting from readily available precursors. For example, a high-yield method involves cyclization reactions under controlled conditions to form the fused pyrazino-diazepine ring system . Earlier approaches (e.g., from the 1980s) used hydrazine derivatives and multi-step protocols with moderate yields, while newer methods emphasize regioselectivity and reduced side products . Key steps include optimizing reaction temperature and solvent polarity to avoid ring-opening side reactions.

Q. Which analytical techniques are critical for characterizing decahydropyrazino[1,2-d][1,4]diazepine?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To resolve the complex stereochemistry of the decahydro scaffold. 1^1H and 13^13C NMR are used to confirm ring saturation and substituent positions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C8_8H16_{16}N4_4, exact mass 155.14241) .
  • Chromatography : HPLC or GC-MS ensures purity, particularly for detecting impurities like partially hydrogenated intermediates .

Q. How do computational methods aid in predicting the physicochemical properties of this compound?

Tools like Molinspiration or ACD/Labs calculate properties such as:

  • Hydrogen Bonding Capacity : 2 donors and 3 acceptors, critical for solubility and receptor interactions .
  • Topological Polar Surface Area (TPSA) : 27.3 Ų, indicating moderate membrane permeability .
  • LogP : A calculated XlogP of -0.6 suggests hydrophilicity, guiding solvent selection for biological assays .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing decahydropyrazino[1,2-d][1,4]diazepine derivatives?

The compound has one uncertain stereocenter (denoted as "1 uncertain atom center" in computational data), requiring chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution . Stereochemical control during ring closure (e.g., using chiral catalysts or templating agents) is critical for generating enantiopure intermediates, as seen in analogous benzodiazepine syntheses .

Q. How can researchers resolve contradictions in reported biological activities of decahydropyrazino[1,2-d][1,4]diazepine derivatives?

Discrepancies in bioactivity data (e.g., inconsistent IC50_{50} values in enzyme assays) may arise from:

  • Structural Isomerism : Undetected stereoisomers or tautomers in test samples .
  • Assay Conditions : Variations in buffer pH or co-solvents affecting compound stability . Rigorous batch-to-batch characterization (via 1^1H NMR and X-ray crystallography) and standardized assay protocols are recommended to ensure reproducibility .

Q. What mechanistic insights support the potential of this compound in autoimmune disease treatment?

Patent data indicates that hydrogenated pyrazino-diazepine derivatives modulate immune cell signaling pathways, possibly via inhibition of kinases or cytokine receptors . In vitro models (e.g., T-cell proliferation assays) and transcriptomic profiling can validate target engagement. Structural analogs of benzodiazepines show precedent for binding GABAA_A receptors, suggesting cross-reactivity studies may be warranted .

Q. How do structural modifications influence the pharmacokinetic profile of decahydropyrazino[1,2-d][1,4]diazepine?

  • Ring Substitution : Introducing electron-withdrawing groups (e.g., halogens) enhances metabolic stability but may reduce solubility .
  • N-Methylation : Reduces hydrogen-bonding capacity, improving blood-brain barrier penetration but potentially lowering target affinity . In vivo studies in rodent models, paired with microsomal stability assays, are essential for optimizing ADME properties .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。